Enantiomeric Excess and Specific Rotation: Defining Chiral Purity Against the Racemate
The (3S)-enantiomer is defined by its specific optical rotation, which serves as a quantitative differentiator from the racemate and the (R)-enantiomer. While the racemic mixture (CAS 86696-86-8) has a net optical rotation of 0° due to equal amounts of both enantiomers, the (S)-enantiomer product must exhibit a measurable and consistent specific rotation. For procurement, a specification of [α]D^20 = -X° (c 1, MeOH) or similar, with a value distinct from the (R)-enantiomer's positive counterpart, ensures chiral identity . A typical procurement-grade product should have an enantiomeric excess (ee) of ≥97%, as determined by chiral HPLC, directly contrasting with the 0% ee of the racemate.
| Evidence Dimension | Chiral Purity (Enantiomeric Excess) and Optical Rotation |
|---|---|
| Target Compound Data | Specific optical rotation [α]D^20 = X° (S-enantiomer); Enantiomeric excess (ee) ≥ 97% |
| Comparator Or Baseline | Racemic mixture (CAS 86696-86-8): Optical rotation = 0°; Enantiomeric excess = 0% |
| Quantified Difference | The (S)-enantiomer introduces a measurable non-zero optical rotation, whereas the racemate has no optical activity. The ee difference is a minimum of 97 percentage points. |
| Conditions | Determined by polarimetry and chiral HPLC analysis; standard procurement quality control specifications. |
Why This Matters
This quantifiable purity is non-negotiable for applications requiring a single enantiomer, such as asymmetric catalysis, chiral resolution, and enantiomer-specific pharmacological assays, where the racemate would introduce confounding variables.
